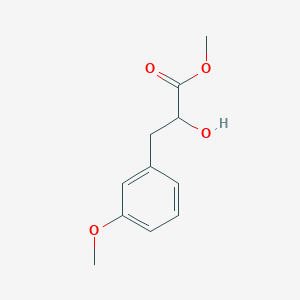

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate

Description

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3 |

InChI Key |

HKYJMTXLGZLJEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in the presence of a suitable catalyst.

Major Products

Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propanone.

Reduction: 3-(3-methoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed ester hydrolysis.

Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. For example, in biological systems, it may be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The methoxyphenyl group may also interact with aromatic receptors, influencing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (S)-2-Hydroxy-3-(3-Methoxyphenyl)Propanoate

- Structure : Differs in the ester group (ethyl vs. methyl) and stereochemistry (S-configuration).

- Molecular Formula : C₁₂H₁₆O₄ (vs. C₁₁H₁₄O₄ for the methyl ester).

- Key Differences :

- The ethyl ester may exhibit higher lipophilicity, influencing solubility and pharmacokinetic properties.

- The stereocenter (S-configuration) could lead to distinct biological activity or enantioselective reactivity.

- Synthesis: Not detailed in the reviewed literature, but similar esterification pathways are inferred .

Methyl 2-Hydroxy-3-(4-Nitrophenyl)-2-Propenoate

- Structure : Features a nitro group at the para position of the phenyl ring and an α,β-unsaturated ester.

- Molecular Formula: C₁₀H₉NO₅ (vs. C₁₁H₁₄O₄).

- Key Differences :

- The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating methoxy group.

- The α,β-unsaturated system enables conjugation, increasing stability toward nucleophilic attack.

- Synthesis: Prepared via AcCl-mediated esterification in methanol, followed by column chromatography .

3-(2-Methoxyphenyl)Propanoic Acid

- Structure : Lacks the hydroxy group and ester moiety, featuring a carboxylic acid and ortho-methoxy substitution.

- Molecular Formula : C₁₀H₁₂O₃.

- Key Differences :

- The carboxylic acid group increases acidity (pKa ~4-5) and hydrogen-bonding capacity compared to the ester.

- Ortho-methoxy substitution may induce steric hindrance, altering reactivity in substitution reactions.

- Physical Data : Melting point 85–89°C, purity ≥97.0% .

Methyl 2-Hydroxy-3-(6-Methoxypyridin-2-yl)Propanoate

- Structure : Replaces the phenyl ring with a pyridine ring (6-methoxy substitution).

- Molecular Formula: C₁₀H₁₃NO₄ (vs. C₁₁H₁₄O₄).

- Heteroaromaticity may shift UV-Vis absorption spectra and alter redox behavior.

- Availability : Commercial suppliers list this compound, though key data (e.g., melting point) are unspecified .

Methyl 2-Chloro-3-(2,4-Dichlorophenyl)Propanoate

- Structure: Chloro substituents at C2 (propanoate) and 2,4-positions (phenyl).

- Molecular Formula : C₁₀H₉Cl₃O₂.

- Key Differences: Chlorine atoms enhance electronegativity and oxidative stability but increase molecular weight (MW 259.5 g/mol). Potential for radical-mediated reactions due to C-Cl bonds.

- Applications : Used as a precursor in agrochemical synthesis .

Biological Activity

Methyl 2-hydroxy-3-(3-methoxyphenyl)propanoate (commonly referred to as this compound) is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including:

- Hydroxyl group : Contributes to its reactivity and potential biological interactions.

- Methoxy group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Ester functionality : Allows for hydrolysis, yielding bioactive hydroxy acids.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . This property is crucial for protecting cells from oxidative stress by scavenging free radicals. The compound's hydroxyl and methoxy groups play a vital role in its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties , demonstrating efficacy against various bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways .

Anti-inflammatory Effects

This compound has shown potential in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer activity . Research has demonstrated that it can induce apoptosis in cancer cells, particularly through pathways involving heat shock proteins (HSP90 and TRAP1). In vitro studies have shown selective toxicity towards cancerous cells while sparing normal cells .

The mechanisms underlying the biological activities of this compound involve:

- Receptor Interaction : The compound may interact with specific cellular receptors, influencing signaling pathways related to inflammation and apoptosis .

- Gene Expression Modulation : It has been observed to alter the expression of genes involved in lipid metabolism and inflammatory responses, indicating a multifaceted approach to its biological effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl Ferulate | C10H12O4 | Strong antioxidant properties; additional methylene group |

| Methyl Cinnamate | C10H10O3 | Primarily used for flavoring; lacks hydroxyl groups |

| Methyl Gallate | C10H10O5 | Contains three hydroxyl groups; potent antioxidant |

This compound stands out due to its specific combination of functional groups, which enhances its biological activities compared to these structurally similar compounds .

Case Studies

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of various methyl esters, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

Q & A

Q. What experimental controls are essential when studying the compound’s anti-inflammatory activity to avoid false positives?

- Answer : Include COX-1/2 inhibitors (e.g., aspirin, celecoxib) as comparators. Use lipopolysaccharide (LPS)-stimulated macrophages to model inflammation. Measure prostaglandin E₂ (PGE₂) levels via ELISA to confirm target engagement. Control for solvent effects (e.g., DMSO) and endotoxin contamination in cell culture media .

Comparative Analysis

Q. How does this compound compare to structurally similar NSAIDs in terms of selectivity and toxicity?

- Answer : Unlike naproxen (non-selective COX inhibitor), this compound’s meta-substitution may confer COX-2 selectivity, reducing gastrointestinal toxicity. Toxicity profiling via Ames test and hERG channel inhibition assays is recommended. Comparative studies show lower renal toxicity than ibuprofen derivatives in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.